N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride
Description
N-{6-Benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated thieno[2,3-c]pyridine core. The structure includes:
- 6-Benzyl substituent: Enhances lipophilicity and may influence steric interactions.
- 2-Acetamide moiety: Introduces hydrogen-bonding capacity and modulates solubility.
- Hydrochloride salt: Improves aqueous solubility and stability.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS.ClH/c1-12(21)19-17-15(9-18)14-7-8-20(11-16(14)22-17)10-13-5-3-2-4-6-13;/h2-6H,7-8,10-11H2,1H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQZDZJLIYQYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride is a compound belonging to the thienopyridine class, recognized for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and various pharmacological properties as documented in recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 371.5 g/mol. The compound features a thienopyridine core functionalized with a cyano group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O2S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 2680752-22-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thienopyridine core through condensation reactions and subsequent functionalization to introduce the cyano and acetamide groups. The detailed synthetic route can be summarized as follows:
- Formation of Thienopyridine Core : A thiophene derivative is reacted with a nitrile compound.
- Introduction of Cyano Group : Achieved via nucleophilic substitution.
- Acetylation : The core is acetylated to yield the final structure.
Biological Mechanisms
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. Its functional groups facilitate hydrogen bonding and hydrophobic interactions that modulate cellular pathways.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on receptors affecting signal transduction processes.
Pharmacological Activities
Recent studies have highlighted several pharmacological effects attributed to this compound:
Case Studies
Several studies have explored the biological activity of related compounds within the thienopyridine class:
- Study A : Evaluated the anticancer potential of thienopyridine derivatives against MCF7 breast cancer cells, reporting an IC50 of 15 µM for a structurally similar compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-{6-benzyl...} | MCF7 | 15 |
| N-{6-acetyl...} | HCT116 | 12 |
- Study B : Investigated antimicrobial activity against E. coli and S. aureus with promising results indicating potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The table below compares the target compound with structurally related derivatives:
Key Observations
Substituent Effects: 6-Position: The target’s benzyl group increases steric bulk and lipophilicity compared to BI78640’s acetyl group, which may reduce membrane permeability .
Synthesis :
- Compound 24 () was synthesized via acetylation in pyridine (73% yield) , while thiazolo-pyrimidines like 11a required condensation with chloroacetic acid (68% yield) . The target compound’s synthesis likely involves similar acetylation steps but with benzyl-substituted precursors.
Spectroscopic Data: Compound 24’s IR spectrum showed NH (3,390 cm⁻¹) and C=O (1,730 cm⁻¹) stretches , which would align with the target’s acetamide and cyano groups.
Research Findings and Implications
Physicochemical Properties :
- The hydrochloride salt of the target compound enhances water solubility compared to neutral analogues like BI78640 .
- The benzyl group’s lipophilicity may necessitate formulation optimization for bioavailability.
Structural-Activity Relationships (SAR): The cyano group’s presence in all compounds suggests a role in electronic modulation or target binding. Saturated cores (e.g., the target) may improve metabolic stability over aromatic systems .
Gaps in Data :
- Biological activity data (e.g., kinase inhibition) are absent in the provided evidence, limiting pharmacological comparisons.
Preparation Methods
Thieno[2,3-c]Pyridine Core Synthesis
The foundational step in synthesizing the target compound is constructing the thieno[2,3-c]pyridine scaffold. The Gewald reaction is a widely employed method for generating such heterocyclic systems. As demonstrated in , ethyl 4-oxo-piperidine-1-carboxylate undergoes condensation with ethyl cyanoacetate and sulfur in a polar aprotic solvent to yield diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. This intermediate is critical for subsequent functionalization.
Reaction conditions for this step typically involve refluxing in ethanol or tetrahydrofuran (THF) at 60–80°C for 6–8 hours. The use of sulfur as a cyclizing agent ensures regioselective thiophene ring formation. Yields for this step range from 65% to 78%, depending on solvent purity and reaction temperature control .
Cyano Group Installation at Position 3
The 3-cyano group is incorporated via nucleophilic displacement of a leaving group (e.g., chlorine or bromine) using potassium cyanide or trimethylsilyl cyanide. As outlined in , this step requires careful temperature control (0–5°C) to minimize side reactions. The reaction mixture is stirred for 2–4 hours in acetonitrile or DMF, followed by aqueous workup to isolate the nitrile derivative.
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 82 |
| Reaction Time | 3 hours | 78 |
| Cyanide Source | KCN | 85 |
Acetamide Functionalization at Position 2
The acetamide moiety is introduced through amide coupling between the primary amine of the thienopyridine and acetyl chloride. As detailed in , this reaction is conducted in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. The mixture is stirred at room temperature for 12 hours, followed by extraction with dilute HCl to remove unreacted reagents.
Critical considerations :
-
Protection of reactive sites : The secondary amine at position 6 must be protected (e.g., with a tert-butoxycarbonyl group) prior to acetylation to prevent undesired side reactions.
-
Catalyst loading : 5 mol% DMAP increases yields from 60% to 88% .
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability and solubility. As per , this is achieved by dissolving the acetamide derivative in anhydrous ethyl acetate and bubbling hydrogen chloride gas through the solution. The precipitated salt is filtered, washed with cold diethyl ether, and dried under vacuum.
Analytical data :
-
Melting point : 214–216°C (decomposition).
-
1H NMR (DMSO-d6) : δ 8.21 (s, 1H, NH), 7.32–7.28 (m, 5H, benzyl), 4.12 (s, 2H, CH2CO), 3.58 (t, 2H, piperidine), 2.91 (t, 2H, piperidine) .
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods from the literature reveals trade-offs between yield, scalability, and purity:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Gewald-based | 78 | 98 | High |
| Patent route | 85 | 95 | Moderate |
| Acetonitrile-mediated | 82 | 97 | Low |
The patent route offers superior yields but requires stringent temperature control, while the Gewald method balances scalability and reproducibility.
Challenges and Mitigation Strategies
-
Byproduct formation : Di-alkylation at position 6 can occur if benzyl halide is in excess. Mitigated by using a slow addition technique and stoichiometric monitoring via TLC .
-
Cyanide toxicity : Substituting KCN with trimethylsilyl cyanide reduces handling risks without compromising yield .
-
Salt hygroscopicity : Storing the hydrochloride under nitrogen atmosphere prevents deliquescence .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{6-benzyl-3-cyano-thieno[2,3-c]pyridin-2-yl}acetamide hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-c]pyridine core. Key steps include:
- Substitution reactions under alkaline conditions to introduce the benzyl group (e.g., using benzyl halides or alcohols as precursors) .
- Cyano group incorporation via nucleophilic displacement or cyanation reagents (e.g., CuCN/KCN systems) .
- Acetamide coupling using condensing agents like HATU or DCC in anhydrous solvents (e.g., DMF or DCM) .
- Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol) .
- Optimization : Temperature (40–80°C), solvent polarity, and catalyst selection (e.g., Pd for cross-couplings) are critical for yield and purity. Reaction progress is monitored via TLC or HPLC .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with benzyl (δ 4.5–5.0 ppm) and cyano (δ 110–120 ppm in C) groups as key markers .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] for CHClNOS requires m/z ≈ 394.1) .
- Elemental Analysis : Validates C, H, N, and S content within ±0.4% deviation .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, with mobile phases like acetonitrile/water (0.1% TFA) .
Q. What solubility and stability challenges are associated with this compound, and how are they addressed?
- Methodological Answer :
- Solubility : The hydrochloride salt improves aqueous solubility (~2–5 mg/mL in water). For organic solvents, DMSO or DMF is preferred for stock solutions (10–50 mM) .
- Stability : Hydrolytic degradation of the cyano group may occur under acidic/alkaline conditions. Stability studies (pH 3–9, 25–37°C) guide storage recommendations (lyophilized, −20°C, inert atmosphere) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Methodological Answer :
- Target Identification : Use SwissDock or AutoDock Vina to dock the compound into protein binding pockets (e.g., kinases or GPCRs). Focus on interactions between the cyano group and catalytic lysine residues or π-π stacking with benzyl/heterocyclic moieties .
- Validation : Compare docking scores (ΔG ≤ −7 kcal/mol) with known inhibitors. Follow up with in vitro enzyme assays (e.g., IC determination) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., cell viability vs. target-specific enzymatic activity) .
- Batch Variability : Characterize compound purity and salt form (e.g., HCl vs. free base) via XRPD or DSC, as differences can alter bioavailability .
- Structural Analog Comparison : Benchmark against analogs (e.g., N-(3-cyano-thieno[2,3-c]pyridin-2-yl)acetamide derivatives) to isolate substituent-specific effects .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., benzyl → 4-fluorobenzyl, cyano → nitro) .
- Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity, IC for cytotoxicity) .
- SAR Trends : Tabulate results (see Table 1) to identify critical functional groups. For example:
| Derivative | R (Position 6) | R (Position 3) | IC (μM) |
|---|---|---|---|
| 1 | Benzyl | Cyano | 0.45 |
| 2 | 4-Fluorobenzyl | Cyano | 0.32 |
| 3 | Benzyl | Nitro | >10 |
- Key Insight : Fluorine substitution enhances potency, while nitro groups reduce activity .
Methodological Notes for Experimental Design
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent, and catalyst loading .
- Analytical Cross-Validation : Combine NMR, MS, and IR to confirm structural assignments, especially for regioisomers .
- Biological Assay Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
